molecular formula C18H23ClF3N5O B10945359 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

Cat. No.: B10945359
M. Wt: 417.9 g/mol
InChI Key: CLIKJNPRBDGRDU-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide is a complex organic compound that features a pyrazole ring substituted with chloro and dimethyl groups, as well as a trifluoromethylated cyclopentapyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Formation of the Trifluoromethylated Cyclopentapyrazole: This involves the reaction of cyclopentanone with hydrazine derivatives and trifluoromethylating agents.

    Coupling Reaction: The final step involves coupling the two moieties through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide linkage.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-iodo-1H-pyrazole: Similar pyrazole structure but with an iodine substituent.

    4-chloro-3,5-dimethyl-1-(2-(methylthio)ethyl)-1H-pyrazole: Similar pyrazole structure with a methylthioethyl group.

Uniqueness

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide is unique due to its combination of a chloro-substituted pyrazole ring and a trifluoromethylated cyclopentapyrazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23ClF3N5O

Molecular Weight

417.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]propanamide

InChI

InChI=1S/C18H23ClF3N5O/c1-10-15(19)11(2)27(24-10)12(3)17(28)23-8-5-9-26-16(18(20,21)22)13-6-4-7-14(13)25-26/h12H,4-9H2,1-3H3,(H,23,28)

InChI Key

CLIKJNPRBDGRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F)C)Cl

Origin of Product

United States

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